molecular formula C22H31Cl2N7O5 B15143077 Puromycin-d3 (dihydrochloride)

Puromycin-d3 (dihydrochloride)

Cat. No.: B15143077
M. Wt: 547.4 g/mol
InChI Key: MKSVFGKWZLUTTO-WRRRLKTQSA-N
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Description

Puromycin-d3 (dihydrochloride) is a deuterated form of puromycin, an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. This compound is widely used in molecular biology and biochemistry research due to its ability to inhibit protein synthesis by causing premature chain termination during translation. Puromycin-d3 (dihydrochloride) is particularly useful in studies involving mass spectrometry due to the presence of deuterium atoms, which help in distinguishing it from non-deuterated compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of puromycin-d3 (dihydrochloride) involves the incorporation of deuterium atoms into the puromycin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:

    Nucleophilic substitution: Introduction of deuterium atoms at specific positions in the molecule.

    Hydrogenation: Replacement of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst.

    Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration.

Industrial Production Methods

Industrial production of puromycin-d3 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Fermentation: Culturing Streptomyces alboniger to produce puromycin.

    Chemical modification: Introducing deuterium atoms through chemical reactions.

    Purification and crystallization: Ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Puromycin-d3 (dihydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Deuterated solvents such as deuterium oxide (D2O) for maintaining deuteration.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated amines.

Scientific Research Applications

Puromycin-d3 (dihydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.

    Biology: Employed in cell culture studies to select for cells expressing puromycin resistance genes.

    Medicine: Investigated for its potential therapeutic applications in targeting protein synthesis in cancer cells.

    Industry: Utilized in the production of stable isotope-labeled compounds for research and development.

Mechanism of Action

Puromycin-d3 (dihydrochloride) exerts its effects by mimicking the 3’-end of aminoacyl-tRNA, which allows it to bind to the ribosome’s A-site during translation. This binding results in the premature release of nascent polypeptide chains, effectively terminating protein synthesis. The molecular targets include ribosomal proteins and the peptidyl transferase center of the ribosome.

Comparison with Similar Compounds

Similar Compounds

    Puromycin: The non-deuterated form of puromycin, widely used in similar applications.

    Cycloheximide: Another protein synthesis inhibitor that acts on eukaryotic ribosomes.

    Chloramphenicol: Inhibits protein synthesis by binding to the 50S ribosomal subunit in prokaryotes.

Uniqueness

Puromycin-d3 (dihydrochloride) is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. The deuterium labeling allows for precise tracking and differentiation from non-deuterated compounds, providing valuable insights into metabolic and biochemical processes.

Properties

Molecular Formula

C22H31Cl2N7O5

Molecular Weight

547.4 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide;dihydrochloride

InChI

InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1/i3D3;;

InChI Key

MKSVFGKWZLUTTO-WRRRLKTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N.Cl.Cl

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl

Origin of Product

United States

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